molecular formula C17H18N4O2S B2613102 Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852376-01-3

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No. B2613102
CAS RN: 852376-01-3
M. Wt: 342.42
InChI Key: DVDGLWYDUNIMRX-UHFFFAOYSA-N
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Description

The compound “Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate” is a complex organic molecule that contains a [1,2,4]triazolo[4,3-b]pyridazine ring, a p-tolyl group (a toluene derivative), and a thio butanoate ester group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The [1,2,4]triazolo[4,3-b]pyridazine ring, for example, could undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the [1,2,4]triazolo[4,3-b]pyridazine ring could influence its properties .

Scientific Research Applications

Anticancer Applications

Compounds containing a 1,2,4-triazole moiety have been found to exhibit anticancer activity . They can interact with different target receptors, leading to the inhibition of cancer cell growth. This makes them potential candidates for the development of new anticancer drugs .

Antimicrobial Applications

1,2,4-Triazole derivatives have shown significant antimicrobial activity . They can be used in the development of new antimicrobial agents, providing a potential solution for combating drug-resistant bacterial strains .

Analgesic and Anti-inflammatory Applications

These compounds have also been found to possess analgesic and anti-inflammatory properties . This suggests potential applications in the development of pain relief and anti-inflammatory drugs .

Antioxidant Applications

1,2,4-Triazole derivatives have demonstrated antioxidant activity . They could be used in the development of drugs for diseases caused by oxidative stress .

Antiviral Applications

Compounds containing a 1,2,4-triazole moiety have shown antiviral properties . They could be used in the development of new antiviral drugs .

Enzyme Inhibition

1,2,4-Triazole derivatives have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes .

Antitubercular Applications

These compounds have shown activity against Mycobacterium tuberculosis . They could be used in the development of new antitubercular drugs .

Drug Discovery and Development

The unique structure of 1,2,4-triazole derivatives facilitates the formation of a variety of non-covalent bonds with enzymes and receptors . This makes them valuable scaffolds in drug discovery and development .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the bioactivity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

methyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-13(17(22)23-3)24-15-10-9-14-18-19-16(21(14)20-15)12-7-5-11(2)6-8-12/h5-10,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDGLWYDUNIMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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